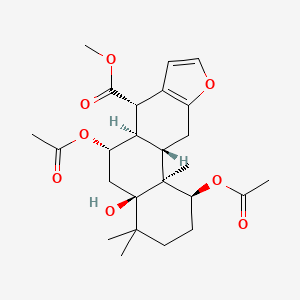
Dermcidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dermcidin is an antimicrobial peptide (AMP) expressed in human sweat glands and is part of the human body/'s innate immune defense.
科学的研究の応用
Antimicrobial Properties in Sweat
Dermcidin, identified as an antibiotic secreted in human sweat, acts as a first line of defense against microbial pathogens. Its unique structure and mechanism differ from known antibiotics, suggesting a novel antimicrobial action (Josefson, 2001).
Role in Acne Vulgaris
Reduced expression of this compound in sweat has been linked to acne vulgaris. It exhibits antimicrobial activity against bacteria like Propionibacterum acnes, crucial in acne development. Lower this compound levels in acne patients may encourage P. acnes proliferation, worsening acne (Nakano et al., 2015).
Structural Analysis and Interaction with Membranes
This compound's structure, characterized by an amphipathic alpha-helical structure, is crucial for its binding to bacterial-mimetic membranes. Its antimicrobial action resembles other membrane-targeting peptides, although specific details of its mechanism remain unknown (Jung et al., 2010).
Expression and Purification for Antimicrobial Activity
Recombinant production of this compound has shown antimicrobial activities against various pathogenic microorganisms, including Staphylococcus aureus and Candida albicans, demonstrating its potential as a therapeutic agent (Cipakova et al., 2006).
Impaired Innate Defense in Atopic Dermatitis
Patients with atopic dermatitis (AD) exhibit reduced this compound-derived peptides in sweat, correlating with increased susceptibility to skin infections. This deficiency highlights this compound's role in innate skin defense mechanisms (Rieg et al., 2005).
Oncogenic Role and Proliferation Induction
This compound's oncogene potential was demonstrated in its ability to increase cell proliferation in various cancer cell types. Specifically, the proteolysis-inducing factor core peptide (PIF-CP) encoded by the this compound gene is the key mediator of this proliferative effect, revealing its role in oncogenic pathways (Lowrie et al., 2011).
This compound in Human Milk and Gestational Diabetes
Chemerin and this compound, found in human milk, play roles in insulin resistance and inflammation. Their altered levels in mothers with gestational diabetes suggest a protective role for infants and potential implications for maternal and fetal health (Ustebay et al., 2019).
特性
製品の起源 |
United States |
|---|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






